Ethyl bicyclo[6.1.0]nonane-9-carboxylate
Overview
Description
Ethyl bicyclo[6.1.0]nonane-9-carboxylate is a chemical compound with the molecular formula C12H20O2. It is a bicyclic ester that features a unique structural framework, making it an interesting subject for chemical research and applications. This compound is often used in synthetic chemistry due to its reactivity and potential for forming complex molecular architectures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl bicyclo[6.1.0]nonane-9-carboxylate can be synthesized through a multi-step process starting from 1,5-cyclooctadiene. The synthetic route involves the following steps :
Monobromination: 1,5-cyclooctadiene is monobrominated in chloroform at -70°C.
Cyclopropanation: The monobrominated product undergoes cyclopropanation with ethyl diazoacetate in the presence of copper sulfate as a catalyst.
Bis-dehydrobromination: The resulting dibrominated compound is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the desired bicyclic ester.
Industrial Production Methods
In an industrial setting, this compound can be produced by esterifying bicyclo[6.1.0]nonane-9-carboxylic acid with ethanol under acidic conditions and heating . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl bicyclo[6.1.0]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Bicyclo[6.1.0]nonane-9-carboxylic acid or aldehyde derivatives.
Reduction: Bicyclo[6.1.0]nonane-9-methanol.
Substitution: Various substituted bicyclo[6.1.0]nonane derivatives.
Scientific Research Applications
Ethyl bicyclo[6.1.0]nonane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl bicyclo[6.1.0]nonane-9-carboxylate involves its reactivity due to the strained bicyclic structure. This strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethyl bicyclo[6.1.0]nonane-9-carboxylate can be compared with other similar compounds such as:
Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde: This compound has a similar bicyclic structure but with different functional groups, leading to different reactivity and applications.
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Known for its use in chemical biology, this compound features a strained alkyne scaffold.
The uniqueness of this compound lies in its ester functionality and the specific reactivity it imparts, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl bicyclo[6.1.0]nonane-9-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h9-11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJMEKIKLYMPDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509688 | |
Record name | Ethyl bicyclo[6.1.0]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72258-12-9 | |
Record name | Ethyl bicyclo[6.1.0]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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